molecular formula C15H14FIN2O3S B4156941 2-[(4-fluorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide

2-[(4-fluorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide

Cat. No.: B4156941
M. Wt: 448.3 g/mol
InChI Key: CUVLCYRNUQMLMS-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a sulfonyl group attached to a fluorophenyl ring and an iodophenyl group attached to an alaninamide backbone. Its distinct molecular configuration makes it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine under controlled conditions to form the sulfonyl intermediate.

    Iodophenyl Alaninamide Intermediate: The iodophenyl group is introduced through a halogenation reaction, where 4-iodoaniline is reacted with alaninamide under specific conditions.

    Coupling Reaction: The final step involves coupling the fluorophenyl sulfonyl intermediate with the iodophenyl alaninamide intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH~4~).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of phenylalaninamide derivatives.

    Substitution: Formation of substituted phenylalaninamide derivatives.

Scientific Research Applications

2-[(4-fluorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide involves its interaction with specific molecular targets. The sulfonyl and iodophenyl groups can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
  • N~1~-(2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide
  • N~2~-(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfanyl)phenyl]alaninamide

Uniqueness

2-[(4-fluorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide stands out due to the presence of both fluorophenyl and iodophenyl groups, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FIN2O3S/c1-10(15(20)18-13-6-4-12(17)5-7-13)19-23(21,22)14-8-2-11(16)3-9-14/h2-10,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVLCYRNUQMLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)I)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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